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Mechanism of Action & Proposed Pathophysiology

Osilodrostat is a potent oral inhibitor of the enzyme 118-hydroxylase (11B-OH), which catalyzes the final

step of cortisol synthesis [1] [2] [3]. Its inhibition leads to a rapid and sustained reduction in cortisol levels.

The table below summarizes the key hypotheses behind the prolonged adrenal suppression observed after

discontinuation:

Hypothesis Description Supporting Evidence

Prolonged The drug's effect on adrenal Case reports show low cortisol and low

Enzymatic steroidogenesis persists beyond its DHEA-S (an adrenal androgen) for many

Blockade plasma clearance, leading to a months after stopping the drug, despite
sustained inability to produce elevated ACTH [1] [4].
cortisol.

HPA Axis Long-term suppression of cortisol The recovery of adrenal function can be

Dysregulation output may lead to a delayed slow and unpredictable, analogous to
recovery of the entire adrenal suppression seen after long-term
hypothalamic-pituitary-adrenal exogenous glucocorticoid therapy or
(HPA) axis function. correction of hypercortisolism [5].
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This mechanistic relationship can be visualized in the following pathway diagram:

Clinical Evidence & Quantitative Data

The most compelling evidence comes from a detailed 2025 case report of a patient with Cushing's disease.
The following table outlines the key quantitative findings from this case, demonstrating the timeline and

biochemical profile of prolonged suppression [1] [4]:

Parameter Findings in Reported Case

Total Osilodrostat Treatment 270 weeks (over 5 years) [1] [4]

Duration

Final Dose Before 1 mg every third evening (very low dose) [1] [4]

Discontinuation

Time to Relapse of 62 weeks (approx. 14 months) after discontinuation [1] [4]
Hypercortisolemia

Period of Adrenal Suppression Adrenal insufficiency (Al) confirmed at least 40 weeks post-
discontinuation [1] [4]

| Key Biochemical Markers Post-Discontinuation | - Low serum cortisol

e Elevated ACTH

e Low DHEA-S

e Reduced urinary cortisol metabolites [1] [4] | | Event Unmasking Al | Initiation of recombinant human
growth hormone (rhGH) therapy [1] [4] |

This clinical timeline is summarized in the workflow below:

Osilodrostat Treatment 62 weeks post-discontinuation _ |
(270 weeks) o

Click to download full resolution via product page
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Recommended Monitoring & Experimental Protocols

For researchers designing studies or clinicians monitoring patients, the following protocol is recommended

based on published evidence [1] [4] [3]:

o Baseline Assessment: Before discontinuing osilodrostat, establish baseline levels of:

o Serum cortisol (morning and midnight)
o Plasma ACTH

o 24-hour Urinary Free Cortisol (UFC)

o DHEA-S

o Electrolytes and blood pressure

e Post-Discontinuation Monitoring Schedule:

o Weeks 1-4: Weekly clinical assessment for symptoms of adrenal insufficiency (fatigue, nausea,
hypotension).

o Month 1-3: Bi-weekly to monthly measurement of morning serum cortisol and ACTH.

o Month 4-12: Periodic assessment every 1-3 months, including 24-hour UFC and late-night
salivary cortisol (LNSC) to check for relapse.

o Beyond 1 year: Continue monitoring every 6-12 months, as relapse can occur over a year after
discontinuation.

e Provocation Testing: A cosyntropin (ACTH) stimulation test can be used to confirm the diagnosis

of adrenal insufficiency if baseline cortisol levels are ambiguous [1] [4].

o Assessment of Other Axes: Consider evaluating the impact on adrenal androgens like DHEA-S, as

their persistent suppression suggests broader adrenal dysfunction [1] [4].

Frequently Asked Questions (FAQs) for a Technical
Support Context

Q1: How should we manage a patient or subject in our trial who develops adrenal insufficiency after
stopping osilodrostat? Al: Initiate physiologic hydrocortisone replacement therapy (e.g., 15-20 mg per day
in divided doses). Patient education on stress-dose steroids for illness/injury is critical. Mineralocorticoid

replacement is typically not needed, as the zona glomerulosa is often spared [1] [5] [3].
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Q2: Can we predict which patients will experience prolonged adrenal suppression? A2: Currently, there
are no definitive predictors. However, factors such as long treatment duration and the occurrence of
multiple episodes of Al during treatment may increase the risk. All patients discontinuing osilodrostat

should be considered at potential risk [1] [3].

Q3: Is the adrenal suppression permanent? A3: Current evidence suggests it is not permanent but can be
remarkably prolonged. In the reported case, adrenal function eventually recovered enough for

hypercortisolism to relapse after 62 weeks, indicating the suppression was transient, though long-lasting [1]

[4].

Q4: Does osilodrostat require a tapered withdrawal? A4: Standard guidance indicates that osilodrostat
can be discontinued without a taper. However, cases of prolonged suppression highlight the need for vigilant

monitoring rather than a specific tapering protocol [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Frontiers | Prolonged after adrenal ... suppression osilodrostat [frontiersin.org]

2. Clinical Utility of Osilodrostat in Cushing's Disease - PMC - NIH [pmc.ncbi.nlm.nih.gov]
3. Osilodrostat: A Review of Recent Clinical Studies and ... [sciencedirect.com]

4. Prolonged adrenal suppression after osilodrostat ... [pmc.ncbi.nlm.nih.gov]

5. Adrenal Suppression - Endotext - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [prolonged adrenal suppression after osilodrostat discontinuation].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548884#prolonged-adrenal-suppression-after-osilodrostat-

discontinuation]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s548884?utm_src=pdf-body
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2025.1629387/full
https://www.sciencedirect.com/science/article/abs/pii/S1530891X21011071
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2025.1629387/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477154/
https://www.smolecule.com/products/s548884?utm_src=pdf-body
https://www.smolecule.com/products/s548884?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1530891X21011071
https://www.smolecule.com/products/s548884?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2025.1629387/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10151255/
https://www.sciencedirect.com/science/article/abs/pii/S1530891X21011071
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477154/
https://www.ncbi.nlm.nih.gov/books/NBK279047/
https://www.smolecule.com/products/b548884#prolonged-adrenal-suppression-after-osilodrostat-discontinuation
https://www.smolecule.com/products/b548884#prolonged-adrenal-suppression-after-osilodrostat-discontinuation
https://www.smolecule.com/products/b548884#prolonged-adrenal-suppression-after-osilodrostat-discontinuation
https://www.smolecule.com/products/b548884#prolonged-adrenal-suppression-after-osilodrostat-discontinuation
https://www.smolecule.com/products/s548884?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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